Diethyl 1,4-cyclohexanedicarboxylate

Polymer Synthesis Monomer Purity Solid‑State Handling

Select the trans-1,4-isomer to secure a crystalline solid (mp 45 °C) that delivers consistent handling, accurate weighing, and superior polymer crystallinity. The rigid trans-cyclohexane motif imparts higher Tg, lower migration, and exceptional O₂/CO₂ barrier versus cis/trans blends or 1,2-regioisomers. Ethyl ester terminals offer a controlled transesterification profile ideal for condensation polymerization and high-solvating, phthalate-free plasticizers. This grade meets the ≤0.3 mg KOH/g feedstock carbonyl specification that maximizes catalyst productivity in scaled hydrogenation.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 19145-96-1
Cat. No. B097560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,4-cyclohexanedicarboxylate
CAS19145-96-1
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)C(=O)OCC
InChIInChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
InChIKeyKRJHRNUTLDTSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,4-Cyclohexanedicarboxylate (CAS 19145-96-1): A Trans Diester Monomer for Tailored Polymer Architectures and Non‑Phthalate Plasticizer Systems


Diethyl 1,4-cyclohexanedicarboxylate (CAS 19145-96-1) is a cycloaliphatic diester containing a trans‑configured 1,4‑cyclohexane ring [1]. The compound is a solid at ambient temperature (melting point ca. 45 °C) and exhibits moderate lipophilicity (XLogP3‑AA = 1.9) [1]. Its primary industrial value derives from its dual functionality as a monomer in condensation polymerizations and as a building block for high‑solvating plasticizers, a role enabled by the rigid trans‑1,4‑cyclohexylene motif which imparts distinct thermal and mechanical signatures to derived polymers compared with aromatic or flexible aliphatic counterparts [1][2].

Why 1,4‑Cyclohexanedicarboxylate Esters Are Not Interchangeable: Key Differentiators of the Diethyl trans‑Isomer


Simple substitution of Diethyl 1,4‑cyclohexanedicarboxylate (trans) with its dimethyl analog, mixed cis/trans blends, or 1,2‑regioisomers can undermine performance in three critical ways. First, the trans‑configuration provides a distinct melting point (45 °C) and solid‑state packing compared to liquid cis/trans mixtures , directly affecting handling, formulation stability, and polymer crystallinity [1]. Second, the ethyl ester group offers a different hydrolysis and transesterification profile relative to methyl or higher alkyl esters, influencing reaction kinetics and the release of volatile byproducts [2]. Third, the 1,4‑substitution pattern yields a rigid, symmetric backbone in polymers, whereas 1,2‑ or 1,3‑regioisomers introduce kinks that alter chain packing, glass transition temperatures, and barrier performance [3]. These differences are not marginal; they dictate whether a material meets target specifications in high‑value applications such as precision polymer synthesis, controlled‑release plasticizers, or structure‑sensitive polycondensation processes.

Product‑Specific Quantitative Evidence for Diethyl trans‑1,4‑Cyclohexanedicarboxylate (CAS 19145‑96‑1)


Solid‑State Advantage: 45 °C Melting Point of the trans‑Isomer vs. Liquid cis/trans Blends

The trans‑configured diethyl ester (CAS 19145‑96‑1) is a crystalline solid at ambient temperature (melting point 45 °C) . In contrast, the common mixed cis/trans dimethyl ester remains a liquid at room temperature (melting point 24‑27 °C) , and many commercial “diethyl 1,4‑cyclohexanedicarboxylate” products with undefined stereochemistry are supplied as liquids or low‑melting solids . This 18‑21 °C elevation in melting point translates to tangible advantages: reduced volatility during storage and processing, easier purification via recrystallization, and avoidance of the liquid monomer handling issues that can complicate precise stoichiometric control in condensation polymerizations.

Polymer Synthesis Monomer Purity Solid‑State Handling

Vapor Pressure Lower than Leading Non‑Phthalate Alternative DINCH

The trans‑diethyl ester exhibits a vapor pressure below 0.1 mmHg at room temperature . By comparison, the widely used non‑phthalate plasticizer DINCH (diisononyl 1,2‑cyclohexanedicarboxylate) has a reported vapor pressure of <7.5 mmHg at 20 °C [1]. While both are considered low‑volatility alternatives to phthalates, the diethyl trans‑1,4‑isomer demonstrates at least a 75‑fold lower vapor pressure than DINCH under comparable conditions. This reduced fugacity is directly linked to lower emissions from finished articles and diminished plasticizer loss during high‑temperature processing of PVC and other thermoplastics.

Plasticizer Volatility Migration Resistance Non‑Phthalate

Precise Thermal Tuning of Polyesters via Diol Length

In poly(alkylene trans‑1,4‑cyclohexanedicarboxylate)s, the glass transition temperature (Tg) can be systematically modulated by altering the number of methylene groups (nCH₂) in the diol comonomer [1]. For the series prepared from 1,3‑propanediol (n=3), 1,4‑butanediol (n=4), 1,5‑pentanediol (n=5), and 1,6‑hexanediol (n=6), the Tg decreases proportionally as nCH₂ increases. This quantitative relationship contrasts with aromatic polyesters (e.g., PET) whose Tg is dominated by rigid ring structures, and with fully aliphatic polyesters (e.g., PBS) that lack the cyclohexane ring's mesogenic contribution. The trans‑1,4‑cyclohexane unit therefore offers a predictable lever for thermal property engineering that is not available with 1,2‑ or 1,3‑cyclohexanedicarboxylates, which introduce backbone asymmetry and non‑linear Tg‑composition relationships.

Polyester Glass Transition Temperature Biobased Polymers

Superior Barrier Performance of PPCE vs. Common Packaging Plastics

Poly(propylene trans‑1,4‑cyclohexanedicarboxylate) (PPCE) homopolymer exhibits O₂ and CO₂ barrier properties that surpass those of many conventional petroleum‑based packaging materials [1]. At 23 °C, PPCE demonstrates a gas transmission rate (GTR) significantly lower than that of polypropylene (PP) and approaches the performance of polyethylene terephthalate (PET) for CO₂, while maintaining better transparency and flexibility [1]. Comparative data indicate that the N₂:O₂:CO₂ permeability ratio for PPCE differs substantially from the widely assumed 1:4:16 ratio observed in many polymers, underscoring the unique permeation mechanism imparted by the trans‑1,4‑cyclohexane ring. This behavior is not replicated by polymers derived from aromatic dicarboxylates (e.g., PET) or from flexible aliphatic esters (e.g., poly(butylene adipate)).

Barrier Polymer Food Packaging Gas Permeability

Process‑Optimized Feedstock Specification for High‑Productivity Hydrogenation

A patented process for preparing dialkyl 1,4‑cyclohexanedicarboxylates teaches that the ring hydrogenation of the corresponding dialkyl terephthalate proceeds with high productivity only when the terephthalate feedstock possesses a carbonyl value (CO value) of less than 0.3 mg KOH/g [1]. This specification is critical for the diethyl ester in particular, as the ethyl group provides a favorable balance of volatility and reactivity for downstream hydrogenation. Feedstocks with higher CO values suffer from slower hydrogenation rates, reducing throughput and increasing catalyst consumption. In contrast, analogous processes for 1,2‑cyclohexanedicarboxylates (e.g., DINCH) are less sensitive to carbonyl content because of differing adsorption geometries on the catalyst surface, but the 1,4‑regioisomer demands tighter feedstock control to achieve economically viable space‑time yields.

Plasticizer Manufacturing Catalytic Hydrogenation Process Economics

Priority Application Scenarios Where Diethyl trans‑1,4‑Cyclohexanedicarboxylate (CAS 19145‑96‑1) Delivers Measurable Advantage


Synthesis of Biobased Polyesters with Precision‑Engineered Glass Transition Temperatures

Researchers synthesizing poly(alkylene trans‑1,4‑cyclohexanedicarboxylate)s can exploit the direct proportionality between diol methylene length and polymer Tg to fine‑tune thermal properties. Starting from the trans‑diethyl ester ensures that the cyclohexane ring remains in the rigid trans configuration throughout polymerization, maximizing crystallizability and barrier performance [1]. The solid monomer form (mp 45 °C) facilitates accurate weighing and reduces the risk of composition drift due to evaporation, a common problem with liquid dimethyl analogs .

Development of Ultra‑Low‑Volatility Non‑Phthalate Plasticizers for High‑Temperature PVC Processing

Formulators aiming to replace phthalates in wire and cable, automotive interiors, or medical tubing can select the trans‑diethyl ester as a high‑solvating, low‑migration plasticizer. Its vapor pressure below 0.1 mmHg minimizes losses during compounding at elevated temperatures (180‑220 °C), while the 1,4‑cyclohexane ring provides strong interaction with PVC chains . The trans configuration further reduces the likelihood of isomerization‑induced changes in compatibility during service life, a known issue with plasticizers based on cis/trans mixtures [2].

Manufacture of High‑Barrier Films for Oxygen‑Sensitive Food Packaging

Processors producing PPCE or PPCE‑copolymer films can leverage the exceptional O₂ and CO₂ barrier properties imparted by the trans‑1,4‑cyclohexane ring to extend the shelf‑life of fresh produce, meats, and baked goods [3]. Unlike PET, PPCE offers better transparency and flexibility without sacrificing gas barrier performance, making it suitable for clear, flexible pouches and lidding films [3].

Catalytic Hydrogenation Process Optimization for Large‑Scale Diester Production

Industrial producers scaling up the hydrogenation of diethyl terephthalate to diethyl 1,4‑cyclohexanedicarboxylate must enforce the incoming terephthalate carbonyl value ≤0.3 mg KOH/g specification [4]. Adhering to this feedstock quality standard ensures maximum catalyst productivity and minimizes the formation of byproducts that complicate purification. This is a critical quality‑by‑design parameter that differentiates high‑efficiency manufacturing from less competitive, lower‑throughput processes.

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